Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate
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Description
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate is a chemical compound that has been the focus of several scientific studies in recent years. It is a sulfonamide derivative that exhibits a range of biological activities, making it a promising candidate for various applications in the field of pharmaceuticals.
Scientific Research Applications
Benzylic Hydroxylation and Sulfonation
Research indicates that alkyl-substituted polycyclic aromatic hydrocarbons can be metabolized into highly reactive benzylic sulfuric acid esters through benzylic hydroxylation followed by sulfonation. This metabolic pathway is significant in the context of carcinogenicity and mutagenicity, as it leads to the formation of electrophilic, mutagenic, and carcinogenic sulfuric acid esters of several hydroxymethyl aromatic hydrocarbons. This suggests a potential role in understanding the biochemical mechanisms of activation and tumorigenicity of certain compounds (Engst et al., 1999), (Surh & Miller, 1994).
Photopolymerization and Photochromic Properties
Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized, showing potential applications in materials science. These materials exhibit photochromic properties due to trans–cis isomerization of the side chain azobenzene fragments, induced by illumination with unpolarized and polarized light, which could be relevant for developing new photo-responsive materials (Ortyl et al., 2002).
Synthesis and Structural Analysis
The synthesis and structural analysis of sulfonamide-derived compounds, including their transition metal complexes, have been studied, revealing potential applications in coordination chemistry and possibly catalysis. These compounds exhibit moderate to significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Chohan & Shad, 2011).
Chemical Synthesis Optimization
Optimization processes in chemical synthesis involving compounds like Methyl 2-methoxy-5-aminosulfonyl benzoate have been explored, which is an intermediate of sulpiride. Such studies can contribute to more efficient and economical synthetic routes in pharmaceutical manufacturing (Xu et al., 2018).
Molecular Docking and Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, with molecular docking studies providing insights into their potential mechanism of action. This research could inform the design of new drugs with improved efficacy against various microbial pathogens (Ghorab et al., 2017).
properties
IUPAC Name |
methyl 4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-21-14(17)12-5-7-13(8-6-12)22(19,20)16-11-15(18)9-3-2-4-10-15/h3,5-9,16,18H,2,4,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWSRANYICBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate |
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